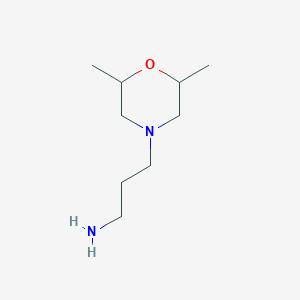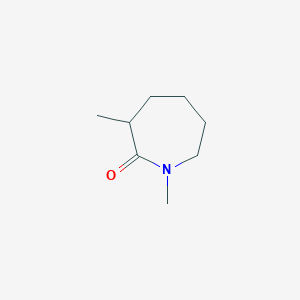
2H-Azepin-2-one, hexahydro-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Azepin-2-one, hexahydro-1,3-dimethyl- is a cyclic amide, also known as a lactam. It is a derivative of azepine, a seven-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 1 and 3 positions, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- typically involves the cyclization of appropriate precursors. One common method is the Beckmann rearrangement of cyclohexanone oxime derivatives. This reaction involves the conversion of cyclohexanone to its oxime, followed by acid-catalyzed rearrangement to form the lactam ring.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Azepin-2-one, hexahydro-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the lactam to its corresponding amine.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2H-Azepin-2-one, hexahydro-1,3-dimethyl- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which 2H-Azepin-2-one, hexahydro-1,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The lactam ring can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The presence of methyl groups can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Caprolactam: A related compound with a similar lactam structure but without the methyl substitutions.
N-Methylcaprolactam: Another derivative with a single methyl group.
Uniqueness
2H-Azepin-2-one, hexahydro-1,3-dimethyl- is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other lactams and potentially useful in specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
1,3-dimethylazepan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-5-3-4-6-9(2)8(7)10/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQTYQMTXOCRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448288 |
Source


|
| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55917-05-0 |
Source


|
| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
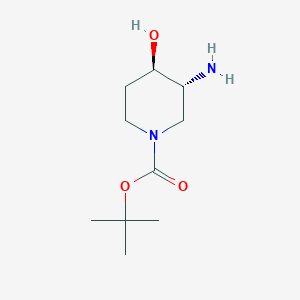


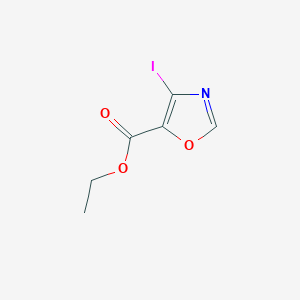
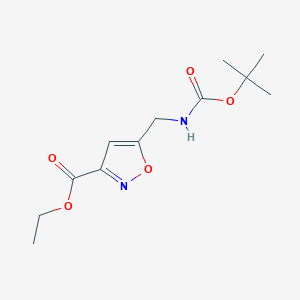

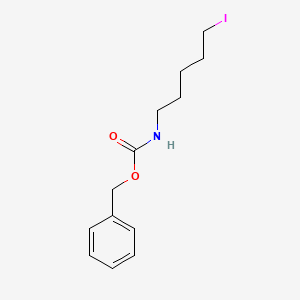

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)
